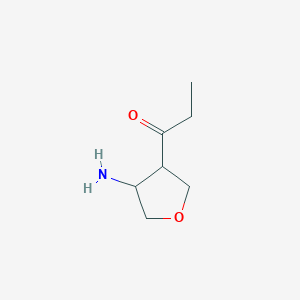
N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Pyridin-2-amine: Another amine derivative with similar structural features.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: A compound with a similar amine group and alkyl substitution.
Uniqueness: N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
N,6-dimethyl-N-propan-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C10H22N2/c1-8(2)12(4)10-6-5-9(3)11-7-10/h8-11H,5-7H2,1-4H3 |
Clé InChI |
YOMPYMSFYAWTLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CN1)N(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


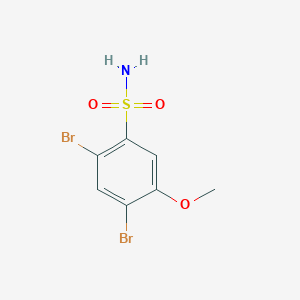
![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)
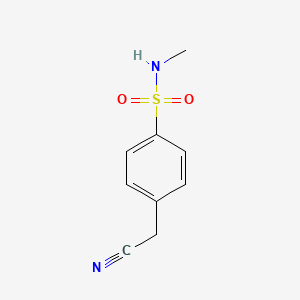
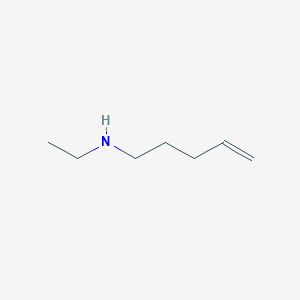

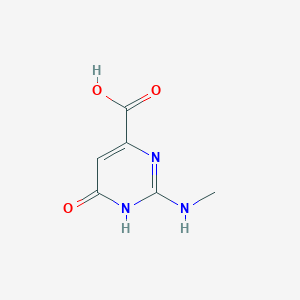


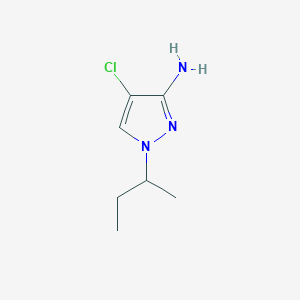
![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)
